molecular formula C6H6BrNOS B11882924 N-(3-Bromothiophen-2-yl)acetamide CAS No. 25006-83-1

N-(3-Bromothiophen-2-yl)acetamide

Cat. No.: B11882924
CAS No.: 25006-83-1
M. Wt: 220.09 g/mol
InChI Key: MFHOMDDCHOGWHD-UHFFFAOYSA-N
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Description

N-(3-Bromothiophen-2-yl)acetamide: is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then reacted with acetic anhydride and ammonia to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include N-(3-aminothiophen-2-yl)acetamide, N-(3-alkoxythiophen-2-yl)acetamide, etc.

    Oxidation Reactions: Products include N-(3-bromothiophen-2-yl)sulfoxide and N-(3-bromothiophen-2-yl)sulfone.

    Reduction Reactions: Products include N-(3-bromothiophen-2-yl)ethylamine.

Scientific Research Applications

Chemistry: N-(3-Bromothiophen-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .

Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may be investigated for its potential as an antimicrobial or anticancer agent .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antitumor effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of conductive polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-Bromothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Uniqueness: N-(3-Bromothiophen-2-yl)acetamide is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

25006-83-1

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

N-(3-bromothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

MFHOMDDCHOGWHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CS1)Br

Origin of Product

United States

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